Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a naphthalene ring and a methoxy-methylbenzene sulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate typically involves the reaction of naphthalene-2-ol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 4-methylbenzenesulfonate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-2-yl 2-methoxybenzenesulfonate
Uniqueness
Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to the presence of both a methoxy and a methyl group on the benzene ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
naphthalen-2-yl 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4S/c1-13-7-10-17(21-2)18(11-13)23(19,20)22-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIXCOPXQZSNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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